2-(4-Hydroxyphenyl)pyridin-4(1H)-one
Description
2-(4-Hydroxyphenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 4-hydroxyphenyl group at the 2-position. Pyridinone derivatives are often explored for their pharmacological properties, including antioxidant and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12-11/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYVUOHJOZOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692413 | |
| Record name | 2-(4-Hydroxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-44-8 | |
| Record name | 2-(4-Hydroxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)pyridin-4(1H)-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-pyridone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Hydroxyphenyl)pyridin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxophenyl)pyridin-4(1H)-one.
Reduction: Formation of 2-(4-hydroxyphenyl)dihydropyridin-4(1H)-one.
Substitution: Formation of 2-(4-halophenyl)pyridin-4(1H)-one.
Scientific Research Applications
2-(4-Hydroxyphenyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridinone Core
A. Hydroxyphenyl vs. Simple Aryl Groups
- No direct melting point (M.P.) data are available, but analogous compounds with bulky substituents (e.g., trifluoromethyl) exhibit M.P. ranges of 230–232°C .
- 1-Methyl-4-phenylpyridin-2(1H)-one (CAS 67970-80-3): Substitution with a simple phenyl group and methyl group reduces polarity. Molecular weight: 199.23 g/mol (C₁₂H₁₁NO). No biological data reported .
B. Electron-Withdrawing Substituents
- 4-(Trifluoromethyl)pyridin-2(1H)-one derivatives : Trifluoromethyl groups increase lipophilicity and metabolic stability. For example, 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 6, ) has a molecular weight of 193.15 g/mol and a yield of 19%. These compounds show moderate analgesic activity in rodent models .
C. Hydroxymethyl and Alkyl Substituents
- 2-(Hydroxymethyl)pyridin-4(1H)-one (CAS 933030-89-8): A simpler analog with a hydroxymethyl group. Molecular weight: 125.13 g/mol (C₆H₇NO₂). Storage at room temperature suggests moderate stability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(4-Hydroxyphenyl)pyridin-4(1H)-one | C₁₁H₉NO₂ | 179.19 | N/A | 4-Hydroxyphenyl |
| 5-(4-Chlorophenyl)-1H-pyridin-2-one | C₁₁H₈ClNO | 217.64 | N/A | 4-Chlorophenyl |
| 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one | C₁₉H₂₃NO₂ | 299.41 | N/A | Ethyl, hexylphenyl, hydroxyl |
| 3-Hexanoyl-4-hydroxy-5-(4-hydroxyphenyl)pyridin-2(1H)-one | C₁₇H₁₉NO₄ | 301.34 | N/A | Hexanoyl, hydroxyl, hydroxyphenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
